4-(1-Methyl-5-imidazolyl)aniline
Overview
Description
4-(1-Methyl-5-imidazolyl)aniline is an organic compound that features an aniline group substituted with a 1-methyl-1H-imidazol-5-yl moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-5-imidazolyl)aniline typically involves the formation of the imidazole ring followed by its attachment to the aniline group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions . Another approach involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize robust catalysts and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-5-imidazolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its saturated form.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Saturated imidazole derivatives.
Substitution: Nitroaniline and halogenated aniline derivatives.
Scientific Research Applications
4-(1-Methyl-5-imidazolyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-5-imidazolyl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
- 4-(2-Methylimidazol-1-yl)aniline
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Comparison: 4-(1-Methyl-5-imidazolyl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 4-(2-Methylimidazol-1-yl)aniline, the position of the methyl group on the imidazole ring can significantly alter the compound’s electronic properties and steric interactions . Similarly, the presence of a trifluoromethyl group in 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline introduces strong electron-withdrawing effects, which can enhance the compound’s stability and reactivity .
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCRMIZNTPKIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596368 | |
Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89250-15-7 | |
Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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